Carbocyclic 2'-deoxyguanosine 5'-triphosphate
Overview
Description
Carbocyclic 2’-deoxyguanosine 5’-triphosphate is a purine nucleoside triphosphate . It is used in many molecular biology applications such as DNA sequencing, PCR, and other DNA polymerase-based DNA synthesis and repair techniques . It is used in vivo for the synthesis of DNA via DNA polymerases .
Synthesis Analysis
The synthesis of Carbocyclic 2’-deoxyguanosine 5’-triphosphate involves complex biochemical processes. It has been found to inhibit telomerase activity when present at only 2 to 9 times the dGTP concentration .
Molecular Structure Analysis
The molecular formula of Carbocyclic 2’-deoxyguanosine 5’-triphosphate is C11H16N5O6P . Its molecular weight is 345.25 g/mol .
Chemical Reactions Analysis
Carbocyclic 2’-deoxyguanosine 5’-triphosphate is a substrate of DNA polymerase(s) and reverse transcriptases . It is useful to study the distribution, specificity, and kinetics of various nucleoside-triphosphatases (NTPase) and ribonucleoside reductases .
Physical And Chemical Properties Analysis
Carbocyclic 2’-deoxyguanosine 5’-triphosphate is a solid substance . It is soluble in water to 75 mM .
Scientific Research Applications
Carbocyclic 2'-deoxyguanosine derivatives were synthesized and evaluated for antiviral potential against various viruses, including herpes simplex virus and HIV, but showed limited activity, likely due to their inability to be phosphorylated to the required nucleotide level (Patil, Koga, Schneller, Snoeck, & De Clercq, 1992).
The carbocyclic analog of 2'-deoxyguanosine effectively inhibits hepatitis B virus replication by being phosphorylated within cells and incorporated exclusively into DNA, indicating its potential as a competitive inhibitor for dGTP (Price, Banerjee, Jeffrey, & Acs, 1992).
Carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine triphosphate is a potent inhibitor of HIV-1 reverse transcriptase, acting as a chain terminator upon incorporation into DNA (Orr, Figueiredo, Mo, Penn, & Cameron, 1992).
The compound's phosphorylation in cells infected with herpes viruses was studied, showing its selective phosphorylation by virus-specific kinase, critical for its antiviral activity (Bennett, Shealy, Allan, Rose, Shannon, Arnett, et al., 1990).
Carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine (Carbovir) was compared against other antiretroviral agents, showing selective inhibition of reverse transcriptases without significantly affecting cellular enzymes (White, Parker, Macy, Shaddix, Mccaleb, Secrist, Vince, & Shannon, 1989).
The mechanism by which the 5'-triphosphate of the carbocyclic analog of 2'-deoxyguanosine interferes with HIV-1 reverse transcriptase-catalyzed DNA chain elongation was studied, indicating its potential as a competitive inhibitor of dGTP incorporation (Parker, White, Shaddix, Ross, Shannon, & Secrist, 1992).
A study on the metabolism of carbocyclic 2'-deoxyguanosine in human cells revealed insights into the enzymes responsible for its phosphorylation, important for understanding its mode of action and designing biologically active analogs (Bennett, Allan, Arnett, Shealy, Shewach, Mason, Fourel, & Parker, 1998).
Mechanism of Action
properties
IUPAC Name |
[(1R,2S,4R)-4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N5O6P/c12-11-14-9-8(10(18)15-11)13-4-16(9)6-1-5(7(17)2-6)3-22-23(19,20)21/h4-7,17H,1-3H2,(H2,19,20,21)(H3,12,14,15,18)/t5-,6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSUFNBAQAVKQB-QYNIQEEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1COP(=O)(O)O)O)N2C=NC3=C2N=C(NC3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C[C@@H]([C@H]1COP(=O)(O)O)O)N2C=NC3=C2N=C(NC3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N5O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152263 | |
Record name | Carbocyclic 2'-deoxyguanosine 5'-triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
118905-01-4 | |
Record name | Carbocyclic 2'-deoxyguanosine 5'-triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118905014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbocyclic 2'-deoxyguanosine 5'-triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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